Fluoroethylcholine ion
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
479407-06-2 |
|---|---|
Molecular Formula |
C6H15FNO+ |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
2-fluoroethyl-(2-hydroxyethyl)-dimethylazanium |
InChI |
InChI=1S/C6H15FNO/c1-8(2,4-3-7)5-6-9/h9H,3-6H2,1-2H3/q+1 |
InChI Key |
HVTQGIFBNBMSGE-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CCO)CCF |
Origin of Product |
United States |
Synthetic Methodologies for Fluoroethylcholine Ion Analogs
Precursor Chemistry and Synthesis
The foundation of synthesizing fluoroethylcholine ion analogs lies in the efficient production of key fluorinated precursors. This section delves into the synthetic pathways for two such critical intermediates: 2-[¹⁸F]Fluoroethyl Tosylate and 2-Bromo-1-[¹⁸F]Fluoroethane.
Synthesis of 2-[¹⁸F]Fluoroethyl Tosylate ([¹⁸F]FETs)
2-[¹⁸F]Fluoroethyl tosylate ([¹⁸F]FETs) is a widely utilized precursor for introducing the fluoroethyl group in the synthesis of various radiopharmaceuticals. Its production is typically achieved through the nucleophilic substitution of a tosylate leaving group with [¹⁸F]fluoride.
The primary method for the synthesis of [¹⁸F]FETs involves the reaction of [¹⁸F]fluoride with 1,2-bis(tosyloxy)ethane (B1267912). In this reaction, the nucleophilic [¹⁸F]fluoride ion displaces one of the tosylate groups on the ethylene (B1197577) glycol ditosylate precursor. The reaction is typically carried out in the presence of a phase transfer catalyst, such as Kryptofix 2.2.2., and a base like potassium carbonate, in an anhydrous solvent, commonly acetonitrile (B52724).
The efficiency of the [¹⁸F]FETs synthesis is highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include temperature, reaction time, and the molar ratio of the base to the precursor.
Studies have shown that a wide range of temperatures, from 70°C to 130°C, and reaction times, from 3 to 15 minutes, have been employed in the synthesis of [¹⁸F]FETs. The optimization of these parameters is crucial for maximizing the radiochemical yield while minimizing the formation of volatile side-products such as [¹⁸F]vinyl fluoride (B91410) and 2-[¹⁸F]fluoroethanol. The molar ratio of the base (e.g., K₂CO₃) to the 1,2-bis(tosyloxy)ethane precursor also plays a significant role in the reaction outcome.
| Parameter | Range Investigated | Effect on Synthesis |
|---|---|---|
| Temperature | 70°C - 130°C | Influences reaction rate and formation of volatile byproducts. |
| Reaction Time | 3 - 15 minutes | Affects the conversion of the precursor and the yield of the desired product. |
| Base/Precursor Molar Ratio | Variable | Impacts the formation of volatile side-products and the overall yield. |
Synthesis of 2-Bromo-1-[¹⁸F]Fluoroethane ([¹⁸F]BFE)
Another important precursor for the synthesis of fluoroethylated compounds is 2-bromo-1-[¹⁸F]fluoroethane ([¹⁸F]BFE). This intermediate offers an alternative route for the introduction of the [¹⁸F]fluoroethyl group.
An efficient method for the production of [¹⁸F]BFE involves the reaction of 1,2-dibromoethane (B42909) with the [¹⁸F]fluoride/Kryptofix 2.2.2./carbonate complex in acetonitrile. uni-mainz.de This reaction is typically conducted at a temperature of 70°C for a short duration of 3 minutes, resulting in radiochemical yields of 60-70%. uni-mainz.de
A key advantage of the synthesis of [¹⁸F]BFE is the availability of a purification method that avoids the need for high-performance liquid chromatography (HPLC) or distillation. The crude reaction mixture can be diluted with water and loaded onto a LiChrolute® EN cartridge. The product is then eluted with acetonitrile and passed through an Alumina® B cartridge. This solid-phase extraction (SPE) method provides [¹⁸F]BFE with a high radiochemical purity of over 98% and effectively removes the 1,2-dibromoethane precursor. uni-mainz.de
| Step | Description | Key Parameters/Reagents | Outcome |
|---|---|---|---|
| Synthesis | Reaction of 1,2-dibromoethane with [¹⁸F]fluoride complex. | Acetonitrile, 70°C, 3 min, Kryptofix 2.2.2., K₂CO₃ | 60-70% radiochemical yield |
| Purification | Solid-Phase Extraction (SPE) | LiChrolute® EN cartridge, Alumina® B cartridge, Water, Acetonitrile | >98% radiochemical purity |
Radiolabeling Strategies for this compound
The radiolabeling of the choline (B1196258) moiety with fluorine-18 (B77423) is a critical process for producing the PET tracer [¹⁸F]fluoroethylcholine. This is typically achieved through nucleophilic substitution reactions. The strategies are designed to be efficient, rapid, and suitable for automation to handle the short half-life of fluorine-18 (approximately 110 minutes).
Two-step synthesis is a common and reliable method for the production of [¹⁸F]fluoroethylcholine. This approach involves the initial synthesis and purification of a radiolabeled intermediate, which is then reacted with a precursor to form the final product. This method allows for better control over the reaction conditions and purity of the intermediate, which can lead to a higher purity of the final product.
A prevalent two-step synthesis route involves the initial production of [¹⁸F]fluoroethyl tosylate ([¹⁸F]FETos) from the reaction of [¹⁸F]fluoride with ethylene glycol-1,2-ditosylate. snmjournals.orgrug.nl The resulting [¹⁸F]FETos is an effective fluoroethylating agent. In the second step, [¹⁸F]FETos is reacted with N,N-dimethylethanolamine (DMAE) to yield [¹⁸F]fluoroethylcholine. snmjournals.orguni-mainz.de This alkylation reaction is typically catalyzed by an iodide salt and carried out at elevated temperatures to ensure a high radiochemical yield. uni-mainz.denih.gov Optimization of reaction parameters such as temperature can significantly impact the yield, with studies showing increased yields at higher temperatures. uni-mainz.de
| Parameter | Value | Reference |
| Starting Materials | [¹⁸F]Fluoride, Ethylene glycol-1,2-ditosylate, N,N-Dimethylethanolamine | snmjournals.orguni-mainz.de |
| Intermediate | [¹⁸F]Fluoroethyl tosylate ([¹⁸F]FETos) | snmjournals.orgrug.nl |
| Final Product | [¹⁸F]Fluoroethylcholine | snmjournals.org |
| Radiochemical Yield | 30 ± 6% | nih.gov |
| Synthesis Time | ~50 minutes | nih.gov |
| Radiochemical Purity | 95-99% | nih.gov |
This table presents typical data for the two-step synthesis of [¹⁸F]fluoroethylcholine via the [¹⁸F]FETos intermediate.
Another two-step synthetic pathway utilizes [¹⁸F]bromo-fluoroethane ([¹⁸F]BFE) as the radiolabeled intermediate. snmjournals.orgresearchgate.net In this method, [¹⁸F]BFE is first synthesized and purified. Subsequently, it is reacted with DMAE in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to produce [¹⁸F]fluoroethylcholine. researchgate.net This method has been successfully automated, allowing for the efficient and reliable production of the radiotracer without the need for high-performance liquid chromatography (HPLC) purification of the intermediate. snmjournals.org
| Parameter | Value | Reference |
| Starting Materials | [¹⁸F]Fluoride, Precursor for [¹⁸F]BFE, N,N-Dimethylethanolamine | snmjournals.orgresearchgate.net |
| Intermediate | [¹⁸F]Bromo-fluoroethane ([¹⁸F]BFE) | snmjournals.orgresearchgate.net |
| Final Product | [¹⁸F]Fluoroethylcholine | snmjournals.org |
| Radiochemical Yield | 37 ± 5% to 40 ± 5% | snmjournals.orgresearchgate.net |
| Synthesis Time | < 60 minutes | snmjournals.orgresearchgate.net |
| Radiochemical Purity | >95% | snmjournals.org |
This table summarizes representative data for the two-step synthesis of [¹⁸F]fluoroethylcholine using the [¹⁸F]BFE intermediate.
In this one-pot approach, [¹⁸F]fluoride, 1,2-bis(tosyloxy)ethane, and DMAE are all combined in a single reactor. snmjournals.orgnih.gov The reaction proceeds in a sequential manner within the same vessel, where [¹⁸F]fluoride first reacts with 1,2-bis(tosyloxy)ethane to form an in-situ [¹⁸F]fluoroethylating agent, which then immediately reacts with DMAE to produce [¹⁸F]fluoroethylcholine. snmjournals.org This method eliminates the need for intermediate purification steps, thereby shortening the synthesis time. nih.gov
| Parameter | Value | Reference |
| Starting Materials | [¹⁸F]Fluoride, 1,2-Bis(tosyloxy)ethane, N,N-Dimethylethanolamine | snmjournals.orgnih.gov |
| Final Product | [¹⁸F]Fluoroethylcholine | snmjournals.org |
| Radiochemical Yield | 47 ± 5% to 48 ± 1% | snmjournals.orgnih.gov |
| Synthesis Time | ~35 minutes | snmjournals.org |
| Radiochemical Purity | >97% to >99% | snmjournals.orgnih.gov |
This table provides an overview of the one-pot synthesis of [¹⁸F]fluoroethylcholine.
The efficiency of both one-pot and two-step syntheses of [¹⁸F]fluoroethylcholine is greatly enhanced by the use of catalysts. Phase transfer catalysts, such as Kryptofix 2.2.2, are crucial for facilitating the nucleophilic substitution of [¹⁸F]fluoride. snmjournals.orgopenmedscience.com Kryptofix 2.2.2 complexes with the potassium ion associated with the [¹⁸F]fluoride (often introduced as K[¹⁸F]F), rendering the fluoride ion more "naked" and, therefore, more reactive. openmedscience.com This is a standard procedure in many radiolabeling reactions with [¹⁸F]fluoride. snmjournals.org
In addition to phase transfer catalysts, inorganic bases like potassium carbonate are often used to maintain basic conditions and facilitate the elution of [¹⁸F]fluoride from an ion-exchange column. snmjournals.org Furthermore, alkali iodides can be employed as catalysts in the alkylation step of DMAE, particularly in the two-step synthesis involving [¹⁸F]FETos. nih.gov
The choice and combination of these catalytic agents are critical for optimizing the reaction conditions to achieve high radiochemical yields and purity in the synthesis of the this compound.
Automated Synthesis System Development
The increasing demand for this compound analogs, particularly the positron emission tomography (PET) tracer [¹⁸F]Fluoroethylcholine ([¹⁸F]FCH), has driven the development of automated synthesis systems. fz-juelich.denih.gov These systems are essential for ensuring reproducible, safe, and efficient production that adheres to Good Manufacturing Practice (GMP) guidelines. fz-juelich.de Automation minimizes operator radiation exposure and allows for the handling of high levels of radioactivity, which is often impractical in manual synthesis. fz-juelich.denih.govnih.gov
Apparatus Design and Automation Modules
Automated synthesis of this compound analogs is typically performed using commercially available or custom-built radiosynthesizers. fz-juelich.denih.govnih.gov These systems, often housed in lead-shielded "hot cells," are computer-controlled and designed for remote operation. fz-juelich.de Common commercial platforms that have been adapted or specifically designed for this purpose include the GE TracerLab (such as the FX and FXFDG models), GE FASTlab, ELIXYS, and IBA Synthera modules. nih.govopenmedscience.comsnmjournals.org
The core components of these automated systems include:
Reaction Vessel: A specialized vessel, often made of glass-carbon, where the chemical reactions take place. openmedscience.com Modifications to the reactor design are sometimes necessary to optimize the synthesis of specific tracers like [¹⁸F]FCH. openmedscience.comresearchgate.net
Reagent Vials and Transfer Lines: The system incorporates multiple vials to hold precursors and reagents. nih.gov A network of computer-controlled valves and synthetic Polytetrafluoroethylene (PTFE) lines facilitates the precise transfer and mixing of these chemicals throughout the synthesis process. nih.govopenmedscience.com
Heating and Cooling Elements: The reaction vessel is equipped with modules to control the temperature precisely, which is critical for reaction steps such as azeotropic drying and the subsequent radiolabeling reactions. fz-juelich.denih.gov
Control Interface: A computer interface allows operators to create, modify, and execute synthesis protocols (scripts). nih.gov This software controls the sequence of operations, including reagent delivery, temperature changes, and purification steps. nih.gov
Many modern synthesizers utilize a cassette-based system. nih.govnih.govnih.gov These single-use, disposable cassettes come pre-configured with the necessary vials and tubing, simplifying the setup for different tracer productions and eliminating the need for extensive cleaning protocols between runs. snmjournals.orgnih.gov
The automated synthesis of [¹⁸F]FCH typically follows a two-step process. In the first step, a labeling precursor is synthesized, for example, by reacting dibromomethane (B42720) with the [¹⁸F]fluoride ion to produce [¹⁸F]fluorobromomethane. openmedscience.comsnmjournals.orgresearchgate.net In the second step, this intermediate is used to alkylate a precursor like N,N-dimethylaminoethanol (DMAE) to form the final [¹⁸F]FCH product. openmedscience.comresearchgate.net
| Automated Synthesis Module Example | Key Features | Typical Synthesis Time for [¹⁸F]FCH | Reported Radiochemical Yield |
| Modified GE TracerLab FX(FDG) | Modified reactor design, two-step synthesis protocol. openmedscience.comresearchgate.net | ~50 minutes nih.gov | 30 ± 6% nih.gov |
| Modified Commercial Module (Zuhayra et al.) | Utilizes 2-bromoethyl triflate (BETfO) as precursor. nih.gov | 40 minutes nih.gov | 47 ± 5% nih.gov |
| GE FASTlab II | Cassette-based system, gas-phase synthesis methodology. snmjournals.org | 70 minutes snmjournals.org | 17.8 ± 2.5% snmjournals.org |
| Custom Automated Apparatus (DeGrado et al.) | Integrates synthesis, HPLC purification, and formulation. snmjournals.org | Not specified | High yield and purity reported. snmjournals.org |
Integration of Purification Steps within Automated Systems
Solid-Phase Extraction (SPE): SPE is a widely used, rapid, and efficient purification method within automated synthesizers. sci-hub.senih.gov It involves passing the crude reaction mixture through a cartridge containing a solid adsorbent (the stationary phase). The target compound is either retained on the cartridge while impurities pass through, or vice-versa. nih.gov
For [¹⁸F]FCH synthesis, a series of SPE cartridges is often employed. For instance, a common procedure involves:
Trapping the crude [¹⁸F]FCH on a cation exchange cartridge (e.g., Sep-Pak Accell CM). nih.govopenmedscience.com
Washing the cartridge with solvents like ethanol (B145695) and water to remove unreacted precursors and by-products. openmedscience.com
Eluting the purified [¹⁸F]FCH from the cartridge using a saline solution. nih.govopenmedscience.com
Other cartridges, such as silica (B1680970) gel, Sep-Pak tC18, and Quaternary methyl ammonium (B1175870) (QMA), are also used at various stages to trap the initial [¹⁸F]fluoride or to purify intermediates. openmedscience.comsci-hub.se In some optimized protocols, the entire purification and formulation can be achieved using only SPE cartridges, which simplifies the process by avoiding the need for external HPLC equipment. nih.govresearchgate.net This "HPLC-free" approach is highly desirable for routine clinical production. nih.govrsc.org
High-Performance Liquid Chromatography (HPLC): For many radiotracers, HPLC is the gold standard for purification, providing high-resolution separation of the desired product from closely related impurities. sci-hub.senih.govresearchgate.net In an automated setup, the synthesizer loads the crude product mixture onto the loop of an integrated or external HPLC system. nih.govsnmjournals.orgrsc.org
The process typically involves:
The crude mixture is diluted in the HPLC mobile phase. rsc.org
The solution is injected into the HPLC system, which uses a column (e.g., ODS-silica gel) to separate the components. snmjournals.org
A radioactivity detector monitors the effluent from the column, allowing for the collection of the fraction containing the pure radiotracer. snmjournals.org
Following HPLC purification, a reformulation step is often necessary because the solvents used in the mobile phase (like acetonitrile) are not biocompatible. rsc.org This is also automated, typically using an SPE cartridge to trap the HPLC-purified tracer and then eluting it into a sterile, injectable solution such as saline. rsc.org
| Purification Method | Apparatus / Materials | Role in Automated Synthesis | Example Application in [¹⁸F]FCH Synthesis |
| Solid-Phase Extraction (SPE) | Sep-Pak cartridges (e.g., C18, Silica, Accell CM, QMA). openmedscience.comsci-hub.se | Rapid purification of crude product, intermediate separation, and post-HPLC reformulation. nih.govrsc.org | The crude product is purified on a cation exchange cartridge (Accell CM) and eluted with saline. openmedscience.com |
| High-Performance Liquid Chromatography (HPLC) | HPLC system with a preparative column (e.g., ODS-silica gel) and radioactivity detector. snmjournals.org | High-resolution purification to remove chemical and radiochemical impurities. sci-hub.seresearchgate.net | The reaction product is passed through an HPLC apparatus to isolate pure [¹⁸F]FCH. snmjournals.org |
Analytical Characterization and Quality Control in Research
Chromatographic Techniques for Analysis
Chromatography is the cornerstone of the analytical workflow for Fluoroethylcholine ion. Various methods, including High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), Radio-Thin-Layer Chromatography (Radio-TLC), and Gas Chromatography (GC), are utilized to provide a complete profile of the final product and its intermediates.
HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For the this compound, both reversed-phase and ion-exchange modes are valuable for purification and quality control.
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique in pharmaceutical analysis for the separation of compounds based on their hydrophobicity. While ion-exchange chromatography is more commonly cited for the final purity analysis of the this compound itself, RP-HPLC plays a role in the analysis of synthetic intermediates.
In the synthesis of [¹⁸F]Fluoroethylcholine, RP-HPLC is used to analyze the purity of precursors. For example, the intermediate [¹⁸F]FCH₂Br can be analyzed using a C18 column, which is a common silica-based stationary phase with bonded octadecylsilyl groups. openmedscience.com This separation relies on the partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. A typical mobile phase for this analysis consists of a mixture of water and acetonitrile (B52724). openmedscience.com The behavior of fluorine-18 (B77423) labeled compounds on RP-HPLC columns is an important consideration, as the recovery of the [¹⁸F]fluoride starting material can be influenced by the pH of the mobile phase. nih.govresearchgate.net
Table 1: Example of Reversed-Phase HPLC Conditions for a Synthetic Intermediate
| Parameter | Condition |
|---|---|
| Analyte | [¹⁸F]FCH₂Br (Intermediate) |
| Column | Acclaim 120 C18, 4 mm x 250 mm |
| Mobile Phase | Water / Acetonitrile (30/70) |
| Flow Rate | 3 mL/min |
| Detection | UV-Visible Detector, Radioactivity Detector |
Data sourced from a study on the automated synthesis of [¹⁸F]fluorocholine. openmedscience.com
Ion-exchange HPLC is a primary method for determining the radiochemical purity of the final this compound product and for analyzing its metabolites. nih.gov This technique separates ions and polar molecules based on their affinity to an ion-exchange stationary phase. For the positively charged this compound, a strong cation exchange (SCX) column is frequently employed. researchgate.net
The retention mechanism involves electrostatic interactions between the cationic analyte and the negatively charged functional groups on the SCX column. Elution is achieved by using a mobile phase with a high ionic strength, such as a sodium phosphate (B84403) buffer mixed with an organic modifier like acetonitrile. nih.govresearchgate.net This method effectively separates the final [¹⁸F]Fluoroethylcholine product from cationic impurities. In metabolic studies, ion-exchange HPLC using both cation-exchange and anion-exchange resins can be used to analyze cellular extracts and separate [¹⁸F]Fluoroethylcholine from its phosphorylated metabolites.
Table 2: Ion-Exchange HPLC Parameters for Radiochemical Purity
| Parameter | Condition |
|---|---|
| Analyte | [¹⁸F]this compound |
| Column Type | Strong Cation Exchange (SCX) |
| Mobile Phase | 0.25 M Sodium Phosphate (NaH₂PO₄) : Acetonitrile |
| Detection | Radio-detector, UV detector |
| Result | Radiochemical purity consistently >99% |
Data from a study on the quality control analysis of ¹⁸F-Fluorocholine. nih.govresearchgate.net
Ion Chromatography (IC) is a specific form of liquid chromatography used for the analysis of ionic species. researchgate.net It is particularly useful for the quantitative determination of the this compound and its precursor, N,N-dimethylethanolamine, in the final product solution.
The separation is based on the interaction of the ionic analytes with a resin-based stationary phase. researchgate.net After separation on the column, the analytes pass through a detector, often a conductivity detector, which measures the concentration of the ions. openmedscience.com By comparing the peak areas of the sample to those of known standards, the precise chemical quantities of both the this compound and any residual precursor can be calculated. This analysis is crucial for ensuring the product's chemical purity and composition.
Table 3: Ion Chromatography System for Quantitative Analysis
| Component | Specification |
|---|---|
| Column | IonPac CS12A 4 mm x 250 mm |
| Mobile Phase | 20 mM Methanesulfonic Acid (MSA) |
| Flow Rate | 1.0 mL/min |
| Detection | Conductivity Detector, Radioactivity Detector |
| Analytes | [¹⁸F]Fluoroethylcholine, N,N-dimethylethanolamine |
Data sourced from a study on the automated synthesis of [¹⁸F]fluorocholine. openmedscience.com
Radio-Thin-Layer Chromatography (Radio-TLC) is a rapid and effective method for determining the radiochemical purity of [¹⁸F]Fluoroethylcholine. This technique is also used to separate and quantify the parent tracer from its primary plasma metabolite, [¹⁸F]fluorobetaine.
In this method, a small spot of the radiolabeled compound is applied to a stationary phase, such as a silica (B1680970) gel plate. The plate is then placed in a chamber with a mobile phase, which moves up the plate by capillary action, separating the components based on their differential partitioning between the stationary and mobile phases. A TLC system using a Silica-Gel-60 plate with a mobile phase of methanol (B129727) and ammonia (B1221849) has been shown to effectively separate [¹⁸F]Fluoroethylcholine from [¹⁸F]fluorobetaine. The distribution of radioactivity on the plate is measured with a radio-TLC scanner, allowing for the calculation of the retention factor (Rf) and the percentage of radiochemical purity.
Table 4: Radio-TLC System for Metabolite and Purity Analysis
| Parameter | Specification |
|---|---|
| Stationary Phase | Silica-Gel-60 |
| Mobile Phase | Methanol-Ammonia (MeOH-NH₃) |
| Analyte | [¹⁸F]Fluoroethylcholine |
| Metabolite | [¹⁸F]Fluorobetaine |
| Rf of [¹⁸F]Fluoroethylcholine | ~0.03 |
| Rf of [¹⁸F]Fluorobetaine | ~0.78 |
Data sourced from a study developing a TLC method for plasma correction. researchgate.net
Gas Chromatography with a Flame Ionization Detector (GC-FID) is the standard method for the analysis of residual solvents that may be present from the synthesis process. The United States Pharmacopeia (USP) method <467> provides a framework for this analysis in pharmaceutical products.
This technique is essential for ensuring that levels of solvents used in the production of Fluoroethylcholine, such as ethanol (B145695) and acetonitrile, are below established safety limits. nih.gov In a typical headspace GC-FID analysis, the sample is heated in a sealed vial, and the volatile solvents in the headspace are injected into the GC column. The compounds are separated based on their boiling points and interaction with the stationary phase and are then detected by the FID. This method can identify and quantify potential impurities from the synthesis, including ethanol, acetonitrile, and precursors like dimethylethanolamine. nih.govresearchgate.net
Table 5: GC-FID Analysis of Potential Residual Solvents
| Compound | Status in Analysis |
|---|---|
| Ethanol | Detected below threshold limit (<5 mg/mL) |
| Acetonitrile | Detected below threshold limit (<0.41 mg/mL) |
| Dimethylethanolamine | Undetectable |
| Dibromomethane (B42720) | Undetectable |
Data from a study on the quality control of ¹⁸F-Fluorocholine. nih.gov
High-Performance Liquid Chromatography (HPLC)
Radiochemical Purity and Yield Determination
The synthesis of [¹⁸F]fluoroethylcholine is a critical process, and its efficiency is evaluated by the radiochemical yield, while the quality of the final product is assessed by its radiochemical purity.
Radiochemical Yield The radiochemical yield represents the amount of desired radiolabeled product obtained relative to the initial amount of radioactivity used. Various synthetic methods, including one-step and two-step automated processes, have been developed to produce [¹⁸F]FECh. These methods report varying yields, which can be influenced by factors such as the synthesis module, reaction conditions, and purification method.
Decay-corrected radiochemical yields for [¹⁸F]FECh synthesis are frequently reported in the range of 35% to 54%. snmjournals.orgresearchgate.net For example, a two-step synthesis involving the reaction of [¹⁸F]fluoride with 1,2-bis(tosyloxy)ethane (B1267912) followed by reaction with N,N-dimethylaminoethanol has shown decay-corrected yields of approximately 40% to 46.3%. snmjournals.orgnih.gov One-pot synthesis methods have also been developed, achieving yields of 47 ± 5% (not decay-corrected). snmjournals.orgnih.gov Research comparing one-step and two-step approaches found not-decay-corrected yields of 48 ± 1% and 43 ± 3%, respectively. nih.gov
Radiochemical Purity Radiochemical purity is a measure of the proportion of the total radioactivity in a sample that is present in the desired chemical form. High radiochemical purity is essential to ensure that the observed biological activity is attributable to the intended radiotracer and not to radioactive impurities. For [¹⁸F]FECh, the radiochemical purity is consistently reported to be very high, typically exceeding 97% and often reaching over 99%. researchgate.netsnmjournals.orgnih.govnih.gov This high level of purity is achieved through effective purification methods, often employing solid-phase extraction (SPE) cartridges, which remove unreacted [¹⁸F]fluoride and other radiolabeled by-products. nih.govresearchgate.net Analytical techniques such as radio-thin-layer chromatography (radio-TLC) and high-performance liquid chromatography (HPLC) are used to confirm the radiochemical purity of the final product. researchgate.netnih.gov
| Parameter | Reported Value | Synthesis Method / Note | Citation |
|---|---|---|---|
| Radiochemical Yield (Decay Corrected) | ~40% | Automated two-step synthesis | snmjournals.orgnih.gov |
| Radiochemical Yield (Decay Corrected) | 46.3% | TBA Method | snmjournals.org |
| Radiochemical Yield (Not Decay Corrected) | 47 ± 5% | One-pot synthesis | snmjournals.orgnih.gov |
| Radiochemical Yield (Not Decay Corrected) | 48 ± 1% | One-step approach | nih.gov |
| Radiochemical Yield (Not Decay Corrected) | 43 ± 3% | Two-step approach | nih.gov |
| Radiochemical Purity | >97% | One-pot synthesis | snmjournals.org |
| Radiochemical Purity | >98% | Automated two-step synthesis | nih.gov |
| Radiochemical Purity | >99% | General synthesis | researchgate.netnih.gov |
| Radiochemical Purity | >99.9% | Optimized automated synthesis | nih.gov |
Specific Activity Measurements
Specific activity is a critical parameter for radiopharmaceuticals, defined as the amount of radioactivity per unit mass of the compound. It is typically expressed in units such as gigabecquerels per micromole (GBq/μmol) or millicuries per nanomole (mCi/nmol). A high specific activity is desirable as it allows for the administration of a sufficient amount of radioactivity for imaging purposes while keeping the chemical dose of the compound low, thereby minimizing the risk of pharmacological effects.
For [¹⁸F]fluoroethylcholine, the synthesis is designed to be "no-carrier-added," meaning that no stable, non-radioactive fluorine is intentionally added during the radiosynthesis. This approach helps to maximize the specific activity of the final product. Research has reported the specific activity of [¹⁸F]FECh chloride to be approximately 74 GBq/μmol (equivalent to 74 MBq/nmol or 2 mCi/nmol). snmjournals.orgnih.gov Achieving a high specific activity ensures that the tracer can bind to its biological target without causing saturation, which is crucial for accurate quantitative imaging studies.
| Parameter | Reported Value | Citation |
|---|---|---|
| Specific Activity | 74 GBq/μmol | snmjournals.org |
| Specific Activity | 74 MBq/nmol (2 mCi/nmol) | nih.gov |
Identification of Synthetic By-products and Impurities (e.g., N,N-dimethylmorpholinium)
During the chemical synthesis of [¹⁸F]fluoroethylcholine, the formation of by-products and the presence of residual reagents can lead to chemical impurities in the final product. The identification and quantification of these impurities are essential components of quality control.
The synthesis of [¹⁸F]FECh involves the reaction of an [¹⁸F]fluoroethylating agent with N,N-dimethylaminoethanol. nih.govnih.gov One of the main chemical impurities identified in this process is the N,N-dimethylmorpholinium ion. nih.gov This by-product can form under the reaction conditions used for the synthesis. Its presence and quantity are typically monitored using analytical methods like high-performance liquid chromatography (HPLC) equipped with a conductimetric detector. nih.gov
Other potential impurities can include residual starting materials and solvents, such as N,N-dimethylaminoethanol, ethanol, and acetonitrile. researchgate.net Quality control procedures utilize techniques like gas chromatography (GC) to detect and quantify these volatile and semi-volatile impurities, ensuring they are below acceptable limits. researchgate.net The effective removal of these impurities during the purification steps is crucial for the safety and efficacy of the radiotracer in research applications.
Biochemical and Cellular Interaction Studies in Vitro and Ex Vivo
Cellular Uptake Mechanisms and Kinetics
The entry of the fluoroethylcholine ion into cells is a critical first step in its metabolic journey. Studies have revealed that this process is not passive but is mediated by specific transport systems, ensuring its efficient accumulation within the cellular environment.
Active Transport Mechanisms in Cell Lines
Research utilizing various cancer cell lines has demonstrated that the this compound is taken up against its concentration gradient, a hallmark of active transport. In studies with Ehrlich ascites tumor cells, it was observed that the ion moves across the cell membrane into the intracellular space through an active transport mechanism. nih.govwikipedia.org This process is energy-dependent and allows the cell to accumulate fluoroethylcholine to levels higher than the extracellular environment.
Similarly, in human prostate cancer PC-3 cells, the uptake of fluoroethylcholine is also understood to be an active process. Evidence for this comes from inhibition studies where the uptake and subsequent phosphorylation of fluoroethylcholine were significantly reduced by hemicholinium-3 (B1673050) (HC-3), a known inhibitor of high-affinity choline (B1196258) transporters. nih.gov
Table 1: Cellular Uptake of this compound in Different Cell Lines
| Cell Line | Transport Mechanism | Key Findings |
|---|---|---|
| Ehrlich ascites tumor cells | Active Transport | Moves against a concentration gradient into the intracellular space. nih.govwikipedia.org |
Role of Choline Transporters in Uptake
The active transport of the this compound into cells is facilitated by specific protein channels known as choline transporters. While the precise repertoire of transporters involved in fluoroethylcholine uptake is an area of ongoing investigation, evidence points towards the involvement of high-affinity choline transporters. The high-affinity choline transporter (CHT1), encoded by the SLC5A7 gene, is a key player in choline uptake in cholinergic neurons and is characterized by its high affinity for choline and its inhibition by HC-3. nih.govresearchgate.net The observed inhibition of fluoroethylcholine uptake in PC-3 cells by HC-3 strongly suggests that CHT1, or a transporter with similar characteristics, is involved in its transport. nih.gov
Enzymatic Metabolism and Pathway Elucidation
Once inside the cell, the this compound undergoes enzymatic modification, a crucial step for its intracellular retention and subsequent metabolic fate.
Phosphorylation by Choline Kinases (CHK)
The primary metabolic transformation of the this compound within the cell is its phosphorylation, a reaction catalyzed by the enzyme choline kinase (CHK). This process is fundamental to the "trapping" of the ion inside the cell, as the resulting phosphorylated molecule is charged and less able to diffuse back across the cell membrane. nih.gov
Upon entering the cell, the this compound serves as a substrate for choline kinase. In the presence of adenosine (B11128) triphosphate (ATP), CHK transfers a phosphate (B84403) group to the this compound, resulting in the formation of phosphoryl-fluoroethylcholine. nih.govwikipedia.org This metabolic trapping is a key principle behind the use of radiolabeled fluoroethylcholine in imaging, as the accumulation of the phosphorylated form allows for the visualization of areas with high choline kinase activity, a characteristic often associated with cancerous tissues. nih.gov Studies in both Ehrlich ascites tumor cells and PC-3 cells have confirmed the conversion of fluoroethylcholine to phosphoryl-fluoroethylcholine. nih.govwikipedia.orgnih.gov
In mammalian cells, choline kinase exists as two primary isoforms, choline kinase alpha (CHKα) and choline kinase beta (CHKβ), encoded by the CHKA and CHKB genes, respectively. frontiersin.org These isoforms can exist as homodimers or heterodimers. frontiersin.org While both isoforms catalyze the phosphorylation of choline, they may exhibit different substrate specificities and kinetic properties.
Elevated expression of CHKα is a well-documented hallmark of many cancers and is associated with increased cell proliferation. dntb.gov.ua While it is established that fluoroethylcholine is a substrate for choline kinase, detailed studies directly comparing the kinetic parameters of CHKα and CHKβ for the this compound are limited. Understanding the isoform-specific phosphorylation of fluoroethylcholine could provide deeper insights into its metabolic processing in different cellular contexts and potentially refine its diagnostic applications.
Table 2: Compound Names Mentioned in the Article
| Compound Name | |
|---|---|
| This compound | |
| Phosphoryl-Fluoroethylcholine | |
| Choline | |
| Hemicholinium-3 |
Influence of CHK Inhibitors on Metabolism
The primary metabolic pathway for the this compound within cells is initiated by the enzyme choline kinase (CHK). This enzyme phosphorylates fluoroethylcholine, effectively trapping it within the cell and committing it to the Kennedy pathway for phospholipid synthesis. Consequently, inhibitors of choline kinase have a direct and significant impact on the metabolism of the this compound. Studies on analogous radiolabeled choline compounds have demonstrated that the uptake and phosphorylation of these molecules are inhibited by CHK inhibitors nih.gov. By blocking the action of choline kinase, these inhibitors prevent the conversion of fluoroethylcholine to phosphoryl-fluoroethylcholine. This inhibition effectively shuts down its primary route of metabolic trapping and subsequent incorporation into phospholipids (B1166683).
Oxidation by Choline Oxidase
In addition to phosphorylation by choline kinase, the this compound can be metabolized through an alternative pathway involving the enzyme choline oxidase nih.govnih.gov. This enzyme, typically found in the liver and kidneys, catalyzes the oxidation of choline and its analogs. In vitro experiments using bacterial choline oxidase have confirmed that fluoroethylcholine serves as a substrate for this enzyme nih.govsnmjournals.org. This oxidative process represents a competing metabolic route to the phosphorylation pathway and results in a different metabolic end product.
The oxidation of the this compound by choline oxidase leads directly to the formation of fluoroethylcholine betaine (B1666868) nih.govsnmjournals.org. In controlled in vitro experiments where fluoroethylcholine was incubated with bacterial choline oxidase, analysis confirmed the conversion of the parent compound into its betaine analog snmjournals.org. This contrasts with its metabolism in certain tumor cells, where the formation of phosphoryl-fluoroethylcholine is the predominant event and fluoroethylcholine betaine is not detected, indicating the prevalence of the choline kinase pathway in those specific cellular systems nih.govsnmjournals.org.
Integration into Phospholipids (e.g., Phosphatidyl-Fluoroethylcholine)
Following its active transport into the cell and subsequent phosphorylation by choline kinase, the resulting phosphoryl-fluoroethylcholine is integrated into phospholipids via the Kennedy pathway nih.govsnmjournals.org. This biosynthetic process ultimately leads to the formation of phosphatidyl-fluoroethylcholine, a modified phospholipid that is incorporated into the cell membrane nih.gov. The identification of phosphatidyl-[18F]fluoroethylcholine in the membrane homogenates of tumor cells confirms that the this compound is fully processed through this pathway, mirroring the metabolism of natural choline nih.gov. This metabolic trapping and integration into the fundamental structure of the cell membrane is a key aspect of its intracellular fate nih.govsnmjournals.org.
Metabolic Fate Profiling in Cellular Systems
The metabolic fate of the this compound within cellular systems is primarily dictated by the enzymatic activity of choline kinase and, to a lesser extent, choline oxidase. Upon entering the cell, it is rapidly metabolized via one of two main pathways.
Phosphorylation: The dominant pathway in many cell types, particularly cancer cells, is phosphorylation by choline kinase to produce phosphoryl-fluoroethylcholine. This metabolite is then further processed and incorporated into cell membranes as phosphatidyl-fluoroethylcholine nih.govsnmjournals.org.
Oxidation: A secondary, competing pathway is the oxidation by choline oxidase, which converts the this compound into fluoroethylcholine betaine nih.govsnmjournals.org.
In vitro studies with Ehrlich ascites tumor cells showed that approximately 17.5% of the initial fluoroethylcholine was converted to phosphoryl-fluoroethylcholine after 30 minutes, with no detectable formation of fluoroethylcholine betaine, highlighting the prominence of the kinase pathway in this model nih.govsnmjournals.org.
| Metabolic Pathway | Key Enzyme | Primary Metabolite | Final Product |
| Phosphorylation | Choline Kinase (CHK) | Phosphoryl-fluoroethylcholine | Phosphatidyl-fluoroethylcholine |
| Oxidation | Choline Oxidase | Fluoroethylcholine Betaine | Fluoroethylcholine Betaine |
Structural Activity Relationships Governing Biochemical Interactions
The biochemical behavior of the this compound is governed by its structural similarity to endogenous choline. The structure-activity relationship (SAR) dictates its recognition and processing by cellular machinery such as transporters and enzymes. The key structural feature is the quaternary ammonium (B1175870) group, which is essential for its affinity for choline-specific biological receptors and transporters pharmacy180.com. Modifications to the ethyl group, such as the substitution of a hydrogen atom with a fluorine atom, influence the molecule's metabolic stability and interaction with enzymes.
Influence of Fluoroethyl Group on Enzyme Affinity and Transport
The presence of the fluoroethyl group is a critical modification that defines the unique properties of the this compound while retaining its function as a choline analog.
Enzyme Affinity: The fluoroethyl group is well-tolerated by choline kinase, allowing the molecule to be efficiently phosphorylated, which is the crucial step for its intracellular trapping snmjournals.org. The substitution of hydrogen with an electronegative fluorine atom can increase the molecule's resistance to oxidative metabolism without disrupting the essential binding to the active site of key enzymes like choline kinase youtube.com.
| Structural Feature | Biochemical Influence |
| Quaternary Ammonium Group | Essential for recognition by choline transporters and enzymes like Choline Kinase. |
| Ethylene (B1197577) Bridge | Provides the correct spacing between the quaternary head and the hydroxyl group. |
| Fluoroethyl Group | Is tolerated by enzymes and transporters; the C-F bond can increase metabolic stability compared to a C-H bond. |
Impact of Methyl Group Substitutions on Biological Properties
The substitution of methyl groups on the quaternary amine of choline analogs significantly influences their biological properties, particularly their interaction with choline kinase (CK), the enzyme responsible for phosphorylating choline as the first step in its metabolic pathway.
In vitro studies comparing various fluorinated choline analogs have demonstrated that structural modifications to the alkyl groups attached to the nitrogen atom alter the efficiency of enzymatic phosphorylation. For instance, research comparing fluoromethyl-dimethyl-2-hydroxyethylammonium (FCH) and fluoroethyl-dimethyl-2-hydroxyethylammonium (FEC) found differences in their phosphorylation rates by yeast choline kinase. While the phosphorylation of FCH was similar to that of natural choline, the rate for FEC was approximately 30% lower. Further extending the alkyl chain to a fluoropropyl group (in fluoropropyl-dimethyl-2-hydroxyethylammonium, FPC) resulted in an even greater reduction, with phosphorylation rates dropping to 60% lower than that of choline.
These findings suggest that the size and nature of the substituent groups on the nitrogen atom are critical for optimal interaction with the choline kinase active site. The data indicates that while the fluoromethyl analog is a good substrate for the enzyme, increasing the length of the fluoroalkyl chain to ethyl and propyl progressively diminishes its suitability for phosphorylation. This reduced biological compatibility is also reflected in cellular uptake, where the accumulation of FEC in cultured cancer cells was observed to be significantly lower—approximately one-fifth that of FCH.
| Compound | Relative Phosphorylation Rate (vs. Choline) | Relative Cellular Uptake (vs. FCH) |
|---|---|---|
| Choline (CH) | ~100% | Comparable |
| Fluoromethyl-dimethyl-2-hydroxyethylammonium (FCH) | ~100% | 100% |
| Fluoroethyl-dimethyl-2-hydroxyethylammonium (FEC) | ~70% | ~20% |
| Fluoropropyl-dimethyl-2-hydroxyethylammonium (FPC) | ~40% | Comparable |
Deuterium (B1214612) Isotope Effects on Metabolic Stability
The metabolic stability of choline analogs can be enhanced by substituting hydrogen atoms with deuterium, a phenomenon known as the deuterium kinetic isotope effect (DKIE). nih.govnih.gov This effect arises because the carbon-deuterium (C-D) bond has a lower zero-point energy than the carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break during enzymatic reactions. mdpi.com Consequently, metabolic processes that involve the cleavage of a C-H bond as a rate-limiting step are slowed down when deuterium is present.
In the context of choline metabolism, one of the competing pathways to phosphorylation is oxidation by the enzyme choline oxidase. nih.gov By replacing hydrogen atoms with deuterium on the choline molecule, the rate of this oxidative degradation can be significantly reduced. This strategy improves the metabolic stability of the compound, ensuring that a greater proportion of it is available for the intended metabolic trapping via phosphorylation. nih.gov
Studies have shown that this approach is effective for choline derivatives. For example, deuterated versions of choline analogs exhibit increased resistance to oxidation compared to their non-deuterated counterparts. This enhanced stability is a valuable property, as it minimizes the formation of metabolic byproducts that could interfere with biological assessments. nih.gov The application of deuterium substitution is a recognized strategy in pharmaceutical development to improve the pharmacokinetic profiles of molecules by reducing their rate of metabolism. nih.gov
Computational Modeling of Molecular Interactions
Computational modeling serves as a powerful tool to investigate and predict the interactions between the this compound and its biological targets at a molecular level. Techniques such as molecular docking and conformational analysis provide detailed insights that complement experimental findings.
Docking Studies with Choline Kinase Active Sites
Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target protein. frontiersin.org For fluoroethylcholine and its analogs, docking studies are employed to model their interaction with the active site of choline kinase. frontiersin.orgbenthamscience.com These simulations help to elucidate the molecular basis for the observed differences in phosphorylation rates among various analogs.
The primary goal of these studies is to understand how the ligand fits into the ATP and choline binding pockets of the enzyme. frontiersin.orgbenthamscience.com The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-enzyme complex. fums.ac.ir Molecular dynamics simulations have indicated that the choline binding site is conserved across choline kinases from different species, suggesting that insights gained from one model system can be broadly applicable. benthamscience.com By analyzing the docked poses and calculating binding affinities, researchers can predict which analogs are likely to be good substrates for the enzyme. This in silico approach allows for the efficient screening of potential new analogs and provides a rationale for structure-activity relationships observed in experimental assays. frontiersin.org
Conformational Analysis and Binding Energy Calculations
Conformational analysis is used to determine the preferred three-dimensional shapes and flexibility of a molecule. nih.gov For the this compound, understanding its conformational preferences is crucial because its shape dictates how well it can fit into the choline kinase active site. Computational methods, such as molecular mechanics calculations, are used to explore the potential energy surface of the molecule and identify its low-energy, stable conformations. nih.gov
Preclinical Investigation of Fluoroethylcholine Ion As a Biochemical Probe
In Vivo Biodistribution Studies in Animal Models
Understanding the distribution of fluoroethylcholine ion within a living organism is fundamental to its application as a biochemical probe. Biodistribution studies in animal models provide crucial information on its uptake, accumulation, and clearance from various organs and tissues.
Distribution Patterns in Rodents (e.g., mice)
In rodent models, [¹⁸F]fluoroethylcholine exhibits a characteristic biodistribution pattern following intravenous administration. The kidneys and liver are the primary sites of uptake and accumulation torvergata.it. There is also notable uptake in the pancreas, salivary glands, and lachrymal glands torvergata.it. The uptake in the brain is generally low, with the exception of the choroid plexus and pineal gland torvergata.it.
Rapid clearance from the bloodstream is a key feature of [¹⁸F]fluoroethylcholine's pharmacokinetics. The tracer is quickly distributed to the tissues, and its biodistribution remains relatively stable after an initial distribution phase of about 10 minutes torvergata.it. A significant portion of the this compound is excreted through the urinary system, leading to high radioactivity in the bladder nih.govnih.gov.
| Organ | Uptake (%ID/g) |
|---|---|
| Kidneys | High |
| Liver | High |
| Spleen | Moderate |
| Lungs | Moderate |
| Pancreas | Moderate |
| Salivary Glands | Moderate |
| Bone | Low |
| Muscle | Low |
| Brain | Low |
Comparative Biodistribution with Other Choline (B1196258) Analogs (e.g., [¹¹C]choline, [¹⁸F]fluorocholine)
The biodistribution of [¹⁸F]fluoroethylcholine is often compared to other radiolabeled choline analogs, such as [¹¹C]choline and [¹⁸F]fluorocholine ([¹⁸F]FCH), to understand its relative advantages and disadvantages as a tracer.
Minimal significant differences have been observed in the in vivo biodistribution of these choline variants nih.gov. In a comparative study in an animal model of hepatocellular carcinoma, [¹⁸F]fluoroethylcholine and [¹¹C]choline showed similar patterns of accumulation, with both tracers reaching a plateau around 10 minutes after injection nih.gov. However, a key difference lies in their excretion pathways. [¹⁸F]fluoroethylcholine exhibits more rapid and prominent urinary excretion compared to [¹¹C]choline nih.govsnmjournals.org. This can be a limiting factor for imaging pelvic tumors due to high bladder activity nih.gov.
| Tracer | Key Biodistribution Characteristics |
|---|---|
| [¹⁸F]Fluoroethylcholine | High uptake in kidneys and liver; rapid urinary excretion. |
| [¹¹C]Choline | Similar organ distribution to [¹⁸F]fluoroethylcholine but with slower urinary excretion. snmjournals.org |
| [¹⁸F]Fluorocholine | Biodistribution is nearly static after 10 minutes, with the kidneys being the dose-critical organ. |
Application in Animal Models for Studying Choline Metabolism
This compound's primary application in preclinical research is the in vivo investigation of choline metabolism. Its uptake and subsequent metabolic trapping within cells provide a non-invasive window into crucial biochemical pathways.
Assessment of Phosphatidylcholine Synthesis Pathways (Kennedy pathway)
The Kennedy pathway is the main route for the synthesis of phosphatidylcholine, a major component of cell membranes. The first and rate-limiting step of this pathway is the phosphorylation of choline to phosphocholine (B91661), a reaction catalyzed by the enzyme choline kinase (CHK) nih.gov.
[¹⁸F]fluoroethylcholine acts as a substrate for CHK and is trapped within cells after being phosphorylated to [¹⁸F]fluoroethyl-phosphocholine. This metabolic trapping forms the basis of its use as an imaging agent for the Kennedy pathway. In vitro experiments have shown that [¹⁸F]fluoroethylcholine is incorporated into tumor cells, phosphorylated, and subsequently integrated into phospholipids (B1166683) nih.gov. Studies in preclinical models of tuberous sclerosis complex (TSC) and lymphangioleiomyomatosis (LAM) have demonstrated that cells deficient in the TSC2 gene have an enhanced rate of phosphatidylcholine synthesis via the Kennedy pathway, which can be visualized by the rapid uptake of [¹⁸F]fluorocholine in vivo aacrjournals.org.
Monitoring Enzymatic Activity In Vivo (e.g., CHK activity)
The uptake of [¹⁸F]fluoroethylcholine in tissues is directly proportional to the activity of choline kinase. This relationship allows for the non-invasive, in vivo monitoring of CHK activity. In many cancer types, CHK is overexpressed, leading to increased uptake of radiolabeled choline analogs in tumors compared to surrounding healthy tissue.
Tracing Metabolic Reprogramming in Preclinical Disease Models
A hallmark of many diseases, including cancer, is the reprogramming of cellular metabolism to support processes like rapid proliferation. The Kennedy pathway is often upregulated in cancer, making it a key target for both diagnosis and therapy. [¹⁸F]fluoroethylcholine PET imaging can be used to trace these metabolic alterations in preclinical disease models.
For example, in preclinical models of TSC/LAM, treatment with the mTOR inhibitor rapamycin (B549165) led to a significant suppression of [¹⁸F]fluorocholine uptake in tumors, demonstrating the ability of this tracer to monitor therapeutic response at a metabolic level aacrjournals.org. This indicates that [¹⁸F]fluoroethylcholine can be a valuable tool to assess the efficacy of therapies that target choline metabolism. Furthermore, studies in a rat model of muscle atrophy have shown that changes in choline metabolism, as visualized by [¹⁸F]fluorocholine uptake, can be used to evaluate the progression of the disease mdpi.com.
Comparison with Other Established Metabolic Tracers in Preclinical Research
The utility of the this compound, particularly its radiolabeled form [¹⁸F]Fluoroethylcholine ([¹⁸F]FECh), as a biochemical probe is often contextualized by comparing its performance against other established metabolic tracers in various preclinical animal models. These comparative studies are crucial for identifying the specific biological pathways each tracer elucidates and for determining the optimal imaging agent for different research questions and tumor types.
Studies with [¹⁸F]FDG in Animal Models
[¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG) is the most widely used tracer in oncologic positron emission tomography (PET), imaging glucose metabolism which is often upregulated in malignant cells. However, preclinical studies have revealed limitations of [¹⁸F]FDG in certain cancer types, creating a niche for alternative tracers like [¹⁸F]Fluoroethylcholine.
Research in animal models of breast cancer has shown that while both tracers can differentiate between benign and malignant lesions, their uptake can correlate with different biological characteristics. nih.gov For instance, in some studies, [¹⁸F]Fluoroethylcholine uptake demonstrated a significant correlation with the proliferation index Ki-67 and was higher in more aggressive tumor subtypes. nih.gov This is a characteristic it shares with [¹⁸F]FDG, which also tends to show higher uptake in rapidly proliferating tumors. nih.gov However, unlike [¹⁸F]FDG, the uptake of [¹⁸F]Fluoroethylcholine did not show an association with hormonal receptor status in some breast cancer models. nih.gov
The limitations of [¹⁸F]FDG are particularly evident in preclinical models of hepatocellular carcinoma and prostate cancer. nih.gov Well-differentiated hepatocellular carcinomas often show low glucose metabolism, leading to poor visualization with [¹⁸F]FDG. nih.gov Similarly, many prostate cancer models exhibit low avidity for [¹⁸F]FDG. mdpi.com In these contexts, tracers that target alternative metabolic pathways, such as the increased membrane phospholipid synthesis imaged by [¹⁸F]Fluoroethylcholine, have shown superior performance in preclinical settings. nih.govresearchgate.net For example, in a woodchuck model of hepatocellular carcinoma, [¹⁸F]Fluoroethylcholine demonstrated its utility in identifying tumor regions, a task where [¹⁸F]FDG often struggles. researchgate.net
A comparative study in a mouse xenograft model of ER-positive breast cancer evaluated the ability of different PET probes to predict and monitor response to endocrine therapy. nih.gov The findings from such preclinical models are crucial for determining which tracer provides the most precise and early indication of treatment efficacy. nih.govnih.gov
| Feature | [¹⁸F]this compound | [¹⁸F]FDG |
|---|---|---|
| Metabolic Pathway Imaged | Choline transport and phosphorylation (cell membrane synthesis) nih.gov | Glucose transport and phosphorylation (glycolysis) nih.gov |
| Utility in Prostate Cancer Models | Generally high uptake, effective for imaging | Often low uptake, limited effectiveness mdpi.com |
| Utility in Hepatocellular Carcinoma Models | Effective, particularly for well-differentiated tumors nih.govresearchgate.net | Limited sensitivity, especially for well-differentiated tumors nih.gov |
| Correlation with Proliferation (Ki-67) | Significant correlation observed in some breast cancer models nih.gov | Generally correlates well with proliferation nih.gov |
| Correlation with Hormonal Receptor Status (Breast Cancer) | No association found in some studies nih.gov | Association has been identified nih.gov |
Studies with [¹⁸F]Fluoroacetate in Animal Models
[¹⁸F]Fluoroacetate ([¹⁸F]FACE) is a PET tracer that probes mitochondrial metabolism. Preclinical studies comparing [¹⁸F]Fluoroethylcholine with [¹⁸F]Fluoroacetate have been instrumental in dissecting distinct metabolic reprogramming events within tumor cells.
A key preclinical investigation was conducted in models of Tuberous Sclerosis Complex (TSC) and Lymphangioleiomyomatosis (LAM), disorders characterized by inactivating mutations of the TSC1 or TSC2 genes. nih.govnih.gov These studies aimed to assess the feasibility of [¹⁸F]Fluorocholine ([¹⁸F]FCH), a close analog of [¹⁸F]FECh, and [¹⁸F]FACE as metabolic imaging biomarkers. nih.govnih.gov The research demonstrated that TSC2-deficient cells, both in vitro and in vivo in subcutaneous xenografts and pulmonary nodule models, exhibited rapid uptake of [¹⁸F]FCH. nih.gov This uptake reflects the enhanced synthesis of phosphatidylcholine via the Kennedy pathway in these cells. nih.govnih.gov Importantly, treatment with the mTOR inhibitor rapamycin for 72 hours significantly suppressed [¹⁸F]FCH uptake by over 50% in the tumors. nih.govnih.gov
In stark contrast, the same studies found that TSC2-deficient cells also showed uptake of [¹⁸F]FACE, but this uptake was insensitive to rapamycin treatment. nih.govnih.gov The accumulation of [¹⁸F]FACE was found to reflect its mitochondrial accumulation, which occurs via the inhibition of aconitase, a key enzyme in the tricarboxylic acid (TCA) cycle. nih.govnih.gov This differential response to therapy highlights the distinct metabolic pathways interrogated by the two tracers. While [¹⁸F]FCH uptake is linked to cell membrane proliferation pathways that are downstream of mTOR signaling, [¹⁸F]FACE uptake reveals a separate, rapamycin-insensitive aspect of mitochondrial metabolism. nih.gov These preclinical findings provide a strong mechanistic basis for using this pair of tracers to explore the metabolic reprogramming of tumors and to monitor responses to different therapeutic interventions. nih.govnih.gov
Development of Fluoroethylcholine-based Analogs for Enhanced Research Utility
Design of Metabolically Stabilized Analogs (e.g., Deuterated Fluoroethylcholine)
One strategy to enhance the properties of a PET tracer is to replace hydrogen atoms with deuterium (B1214612) at sites susceptible to metabolic breakdown. This process, known as deuteration, can slow the rate of enzymatic degradation, potentially leading to improved imaging pharmacokinetics.
In the context of fluoroethylcholine, a deuterated analog, [18F]fluoro-[1,2-2H4]choline, has been synthesized and evaluated as a potential PET imaging probe. sahmri.org.au The rationale behind developing such a metabolically stabilized analog is to improve its in vivo performance, potentially leading to clearer images and more accurate quantification of choline metabolism. This approach has been explored to extend the clinical utility of choline-based tracers to other areas, such as breast cancer, where radiotracer uptake has been shown to correlate with tumor aggressiveness. sahmri.org.au The preclinical evaluation of these deuterated analogs is a critical step in determining if the theoretical benefits of metabolic stabilization translate to tangible improvements in imaging quality and diagnostic information.
Synthesis and Preclinical Evaluation of Novel Derivatives
Beyond metabolic stabilization, novel derivatives of the this compound have been synthesized to probe specific aspects of choline transport and metabolism.
One such novel derivative is deshydroxy-[18F]fluorocholine ([¹⁸F]dOC), a non-metabolizable analog. nih.gov This compound was designed to serve as a surrogate for choline that can be transported into the cell but cannot be phosphorylated by choline kinase, the enzyme that traps traditional choline tracers like [¹¹C]Choline and [¹⁸F]Fluoroethylcholine inside the cell. nih.govnih.govsnmjournals.org The objective of developing [¹⁸F]dOC was to create a tracer that allows for PET imaging to focus solely on the choline transport system, independent of subsequent enzymatic activity. nih.gov
Preclinical evaluation of [¹⁸F]dOC in rat pancreatic carcinoma and human prostate cancer cells showed that its uptake could be inhibited by cold choline, confirming that it uses the same specific transport system. nih.gov In vitro studies revealed that the initial uptake of [¹⁸F]dOC at 5 minutes was comparable to that of [¹¹C]Choline. nih.gov However, at later time points (20 minutes), the uptake of [¹¹C]Choline, which is intracellularly trapped by phosphorylation, was superior. nih.gov Biodistribution studies in mice with tumors confirmed these findings, with [¹⁸F]dOC showing slightly higher tumor uptake at 10 minutes post-injection, while [¹¹C]Choline uptake was higher at later time points. nih.gov These results underscore the different biological information provided by metabolizable versus non-metabolizable analogs. Tracers like [¹⁸F]dOC can quantify transport capacity, which is reflected in early imaging, whereas tracers like [¹⁸F]Fluoroethylcholine or [¹¹C]Choline reflect both transport and choline kinase activity, which is best quantified at later imaging time points. nih.gov
| Analog | Key Design Feature | Biological Process Imaged | Key Preclinical Finding |
|---|---|---|---|
| Deuterated Fluoroethylcholine ([18F]fluoro-[1,2-2H4]choline) | Metabolically stabilized via deuteration sahmri.org.au | Choline metabolism (potentially with improved pharmacokinetics) sahmri.org.au | Synthesized and evaluated as a potential probe for breast cancer imaging sahmri.org.au |
| Deshydroxy-[18F]fluorocholine ([¹⁸F]dOC) | Non-metabolizable; not a substrate for choline kinase nih.gov | Choline transport only nih.gov | Uptake is comparable to [¹¹C]Choline at early time points but does not accumulate over time due to lack of intracellular trapping nih.gov |
Future Research Directions and Methodological Advancements
Exploration of Novel Synthetic Routes and Labeling Strategies
The synthesis of radiolabeled Fluoroethylcholine, particularly [¹⁸F]Fluoroethylcholine ([¹⁸F]FECh), has been well-established through nucleophilic substitution reactions. Common methods involve a two-step process where [¹⁸F]fluoride is first reacted with a precursor like 1,2-bis(tosyloxy)ethane (B1267912) to form an intermediate such as 2-[¹⁸F]fluoroethyl tosylate. This intermediate then reacts with N,N-dimethylethanolamine to yield the final product nih.gov. One-step synthesis approaches have also been developed to shorten reaction times nih.gov.
Future research will likely focus on several key areas to improve upon these foundational methods:
Development of Precursors for Simpler Labeling: Research into new precursor molecules that allow for a more direct and efficient one-step labeling process is a priority. This could involve designing precursors that are more reactive under milder conditions, reducing the formation of impurities and increasing radiochemical yield.
Solid-Phase Extraction (SPE) Purification: While High-Performance Liquid Chromatography (HPLC) is the standard for purification, developing methods that rely solely on SPE cartridges would be a significant advancement. SPE-based purification is often faster, simpler to automate, and can reduce the complexity of the synthesis module, making the tracer more widely accessible endocrine-abstracts.org.
Novel Labeling Chemistries: Exploration of alternative fluorination strategies beyond simple nucleophilic substitution could provide new avenues for synthesis. This might include late-stage fluorination techniques or the use of novel fluorinating agents that offer different selectivity and reactivity profiles.
Advancements in Automated Radiosynthesis for Research Applications
The automation of radiosynthesis is critical for ensuring reproducible, safe, and efficient production of radiotracers like [¹⁸F]FECh. Several commercially available automated synthesis modules have been successfully adapted for its production nih.govnih.govmdpi.com. These systems integrate the reaction, purification, and formulation steps into a single, computer-controlled process.
Future advancements in this area are expected to focus on:
Cassette-Based Systems: The use of disposable, single-use cassettes simplifies the production of multiple different tracers with one synthesizer by eliminating the need for complex cleaning and validation between runs nih.gov. Further development of flexible, cassette-based radiosynthesizers will allow researchers to rapidly switch between producing [¹⁸F]FECh and other novel research tracers on the same platform nih.gov.
Microfluidic Technology: The application of microfluidics or "lab-on-a-chip" technology to radiosynthesis holds the potential to significantly reduce reagent volumes, shorten reaction times, and improve reaction control. This can lead to higher specific activities and yields, which is particularly beneficial for research applications where only small amounts of tracer may be needed.
Enhanced Process Control: Future automated systems will likely incorporate more sophisticated in-line sensors and feedback mechanisms for real-time monitoring of reaction parameters such as temperature, pressure, and radioactivity. This would allow for dynamic optimization of the synthesis process, leading to more consistent and higher yields.
The overarching goal is to create more versatile, user-friendly, and GMP-compliant (Good Manufacturing Practice) automated systems that can support the demands of both clinical production and the development of new tracers for research nih.gov.
Development of Advanced Analytical Techniques for Comprehensive Characterization
The quality control of [¹⁸F]FECh is essential to ensure its purity and identity before use. Standard analytical techniques include radio-Thin Layer Chromatography (radio-TLC), Gas Chromatography (GC) for checking residual solvents, and HPLC for determining radiochemical and chemical purity nih.gov.
While these methods are robust, future developments will aim for a more comprehensive characterization of the compound and its metabolic fate:
Hyphenated Techniques: The coupling of HPLC with mass spectrometry (LC-MS) for the analysis of non-radioactive components and metabolites can provide definitive structural identification of impurities and metabolic products. This is crucial for understanding the complete metabolic pathway of the Fluoroethylcholine ion in biological systems.
Improved Radiodetectors: Advancements in radiodetector technology for HPLC and TLC can improve sensitivity and resolution, allowing for the detection and quantification of very low-level impurities or metabolites.
Metabolite Analysis: A significant area of future research involves the development of advanced analytical methods to better separate and identify the various metabolites of [¹⁸F]FECh from biological samples (e.g., plasma, tissue). This is critical for accurate pharmacokinetic modeling, as the presence of radiolabeled metabolites can confound the interpretation of imaging data nih.gov.
The table below summarizes the current and potential future analytical techniques for the characterization of this compound.
| Analytical Goal | Current Standard Technique(s) | Potential Future Advancements |
| Radiochemical Purity | Radio-HPLC, Radio-TLC | Higher sensitivity radio-detectors, Capillary electrophoresis |
| Chemical Purity | HPLC with UV/Conductivity detection | HPLC-Mass Spectrometry (LC-MS) |
| Residual Solvents | Gas Chromatography (GC) | Headspace GC-Mass Spectrometry (GC-MS) |
| Metabolite Identification | Radio-HPLC co-elution with standards | Radio-LC-MS/MS, NMR Spectroscopy |
Deeper Elucidation of this compound's Interaction with Specific Choline (B1196258) Transporters and Enzymes
The biological activity of the this compound begins with its transport into the cell and subsequent phosphorylation. Choline is a charged molecule and requires protein transporters to cross the cell membrane researchgate.net. Several families of choline transporters exist, including high-affinity choline transporters (CHT) and choline transporter-like proteins (CTL), which have different affinities and tissue distributions researchgate.netnih.gov. Once inside the cell, it is phosphorylated by the enzyme choline kinase (CHK) into fluoroethyl-phosphocholine, trapping it within the cell nih.govfrontiersin.org. This process is upregulated in many cancer cells nih.govfrontiersin.org.
While it is known that Fluoroethylcholine is a substrate for this pathway, a deeper understanding of its specific interactions is a key area for future research frontiersin.org.
Transporter Subtype Specificity: Detailed kinetic studies are needed to determine the affinity (Km) and transport rate (Vmax) of the this compound for specific isoforms of choline transporters (e.g., CHT1, CTL1). Understanding which transporters are primarily responsible for its uptake in different cell types (e.g., prostate cancer vs. brain tumor cells) could lead to more precise interpretations of PET imaging signals.
Enzyme Kinetics: Similarly, the enzymatic kinetics of Fluoroethylcholine with different isoforms of choline kinase (e.g., CHKα, CHKβ) require further elucidation. Determining if it is a preferential substrate for a specific isoform could provide insights into the metabolic reprogramming of cancer cells.
Competitive Inhibition Studies: Investigating how the uptake and phosphorylation of Fluoroethylcholine are affected by endogenous choline levels and other competing substrates will be crucial for understanding the quantitative accuracy of PET imaging under different physiological conditions. Research has shown that hemicholinium-3 (B1673050) is an effective inhibitor of choline uptake and can be used as a tool in such studies researchgate.netuniv-tours.fr.
This research will move beyond the qualitative understanding that Fluoroethylcholine is a substrate for choline metabolism to a quantitative model of its behavior, enhancing its utility as a precise biomarker of cellular activity.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing fluoroethylcholine ion in preclinical studies?
- Fluoroethylcholine synthesis typically involves nucleophilic substitution reactions, where choline derivatives are fluorinated using reagents like [¹⁸F]fluoride. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. For validation, compare spectral data with reference standards and ensure isotopic purity >95% using mass spectrometry .
- Methodological Note : Include stepwise synthesis optimization (e.g., reaction temperature, solvent selection) and validation metrics (e.g., radiochemical yield, stability under physiological conditions) in experimental protocols .
Q. How can researchers ensure sample integrity when quantifying fluoroethylcholine uptake in tumor models?
- Use validated phosphatidylcholine assay kits with enzymatic hydrolysis steps to isolate fluoroethylcholine from biological matrices. Ensure samples are homogenized in ice-cold buffers to inhibit phospholipase activity, which degrades choline analogs. Include internal standards (e.g., deuterated choline) to correct for matrix effects .
- Critical Step : Pre-test sample stability under storage conditions (e.g., -80°C vs. liquid nitrogen) to avoid degradation artifacts .
Q. What statistical methods are appropriate for analyzing fluoroethylcholine uptake variability in heterogeneous tumor tissues?
- Apply non-parametric tests (e.g., Mann-Whitney U) for skewed data distributions. Use region-of-interest (ROI) analysis in imaging studies to account for spatial heterogeneity. Report intraclass correlation coefficients (ICC) for inter-observer variability in PET/MRI data interpretation .
Advanced Research Questions
Q. How can multimodal imaging (PET/MRI) protocols be optimized to resolve discrepancies between fluoroethylcholine uptake and apparent diffusion coefficient (ADC) values in gliomas?
- Design studies with simultaneous PET/MRI acquisition to minimize temporal mismatches. Correlate [¹⁸F]-fluoroethylcholine standardized uptake values (SUVmax) with ADC maps using voxel-wise registration. Address contradictory trends (e.g., negative SUVmax-ADC correlations) by incorporating tumor cellularity metrics (e.g., Ki-67 index) .
- Analytical Framework : Use multivariate regression to disentangle confounding factors like necrosis or edema, which independently affect ADC and radiotracer uptake .
Q. What experimental controls are essential for validating fluoroethylcholine as a specific biomarker of choline kinase activity in cancer metabolism?
- Include (1) negative controls with choline kinase inhibitors (e.g., MN58b) to confirm uptake reduction and (2) isotopic controls (e.g., [¹¹C]-choline) to distinguish transport vs. phosphorylation mechanisms. Validate specificity using siRNA knockdown of CHKA/CHKB genes in cell lines .
- Pitfall Avoidance : Account for off-target fluorination in non-tumor tissues by co-administering blocking agents (e.g., excess unlabeled choline) .
Q. How should researchers address conflicting data between in vitro and in vivo fluoroethylcholine uptake studies?
- Conduct tracer kinetic modeling to reconcile differences. For example, in vitro models may overlook blood-brain barrier permeability or tumor stromal interactions. Use microdialysis in vivo to measure extracellular choline concentrations and validate compartmental models .
- Data Reconciliation : Apply Bland-Altman plots to quantify bias between methodologies and adjust for systemic errors (e.g., partial volume effects in PET) .
Methodological Resources
- Imaging Protocol Optimization : Refer to for PET/MRI co-registration techniques and for error propagation analysis.
- Sample Preparation : Follow for subsampling strategies and for enzymatic assay troubleshooting.
- Data Reporting : Adhere to reproducibility standards in (Beilstein Journal guidelines) and (analytical chemistry reporting).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
